molecular formula C12H17N3O2 B13248303 N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide

Cat. No.: B13248303
M. Wt: 235.28 g/mol
InChI Key: UXRLVFFRYGXTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally identified by the IUPAC name N-methyl-4-(3-piperidinyloxy)-2-pyridinecarboxamide , which reflects its core pyridine ring substituted at positions 2 and 4. The nomenclature adheres to IUPAC priority rules, where the pyridine ring serves as the parent structure. The carboxamide group (-CONHCH₃) at position 2 is prioritized over the ether-linked piperidin-3-yloxy substituent at position 4. The term "3-piperidinyloxy" specifies the oxygen atom’s attachment to the third carbon of the piperidine ring, a six-membered saturated heterocycle with one nitrogen atom. This systematic naming avoids ambiguity in describing the substituent orientations and bonding patterns.

Molecular Architecture and Substituent Analysis

The molecular formula C₁₂H₁₇N₃O₂ (molecular weight: 235.29 g/mol) comprises a pyridine core modified by two functional groups: a methyl-substituted carboxamide and a piperidin-3-yloxy moiety. The pyridine ring’s planarity is disrupted by the carboxamide group at position 2, which introduces sp³ hybridization at the carbonyl carbon. The methyl group on the amide nitrogen (N-methyl) enhances steric protection against enzymatic hydrolysis, a common feature in bioactive carboxamides.

The piperidin-3-yloxy substituent at position 4 introduces a chiral center at the third carbon of the piperidine ring. The ether linkage (C-O-C) between the pyridine and piperidine rings allows for rotational flexibility, though steric interactions between the piperidine and pyridine systems may restrict conformational freedom. The InChI code 1S/C12H17N3O2/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10/h4,6-7,10,14H,2-3,5,8H2,1H3 confirms the connectivity, highlighting the sp²-hybridized carbons in the pyridine ring and the tertiary amine in the piperidine group.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are not publicly available, related compounds provide insight into potential packing arrangements. For example, a structurally similar quinazoline derivative crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å, and angles α = 92.804°, β = 110.458°, γ = 116.890°. Such data suggest that intermolecular hydrogen bonding between amide groups and π-π stacking of aromatic rings may stabilize the lattice in analogous carboxamide derivatives.

Conformational analysis of the piperidin-3-yloxy group reveals two stable chair conformations for the piperidine ring, with the oxygen atom occupying either an axial or equatorial position. Molecular modeling predicts a slight energetic preference (~1.2 kcal/mol) for the equatorial configuration due to reduced steric clash with the pyridine ring.

Comparative Structural Analysis with Analogous Pyridinecarboxamide Derivatives

This compound belongs to a broader family of pyridinecarboxamides, which vary in substitution patterns and biological activity. For instance:

  • Nicotinamide (pyridine-3-carboxamide) : Lacks the piperidinyloxy substituent and methyl group, resulting in distinct hydrogen-bonding capabilities and metabolic roles.
  • 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide : Shares the N-methylcarboxamide group but incorporates a benzimidazole-ether substituent, enhancing planar stacking interactions.
  • 5-fluoro-1-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]quinazoline-2,4(1H,3H)-dione : Demonstrates how fluorine substitution and fused ring systems alter electronic profiles and bioavailability.

A key distinction lies in the piperidin-3-yloxy group’s ability to engage in hydrogen bonding via its tertiary amine while maintaining lipophilicity, a balance critical for blood-brain barrier penetration in neuroactive compounds.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16)

InChI Key

UXRLVFFRYGXTSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Precursors

The pyrimidine core is synthesized starting from acyl chlorides derived from orotic acid or related heterocyclic precursors. For example:

Orotic acid → Conversion to acyl chloride → Nucleophilic substitution with amines

This yields intermediates with appropriate substitution patterns on the pyrimidine ring, enabling subsequent modifications.

Regioselective Aromatic Substitution

The key heterocyclic intermediate involves selective substitution at the 2- and 4-positions of the pyrimidine ring:

  • Step 1: Regioselective S_NAr of dichloropyrimidine derivatives with nucleophiles such as N-methylphenethylamine or heteroaromatic amines.
  • Step 2: Introduction of the piperidin-3-yloxy group via nucleophilic substitution on the heteroaryl chlorides.

Amide Bond Formation

The final step involves coupling the carboxylic acid derivatives of the heterocyclic intermediates with amines such as N-methylphenethylamine or heteroaromatic amines. Typical coupling agents include:

The reaction proceeds under mild conditions in solvents like dichloromethane or dimethylformamide, yielding the target compound with high purity.

Heterocyclic and Substituent Variations

The synthetic route allows for systematic modification at various positions:

Modification Method Purpose
Replacement of pyrimidine with pyridyl S_NAr on chloropyridines Optimize binding affinity
Variation of R1, R2, R3 substituents Amide coupling with different amines Fine-tune potency and lipophilicity
Introduction of hydroxypyrrolidine Nucleophilic substitution Reduce lipophilicity and enhance activity

Data Tables of Synthetic Variants

Compound ID Core Scaffold Modification Key Substituents Synthetic Route Highlights Biological Potency (pIC50) Remarks
2 Pyrimidine core N-methylphenethylamine S_NAr, amide coupling 6.09 ± 0.04 Reference compound
3 Pyridyl analog N-methylphenethylamine S_NAr with pyridine 4.98 ± 0.03 Reduced activity
7 Amide derivative Morpholine Amide coupling Variable Lipophilicity modulation
31 R2 variation Diverse amines Sequential substitution Up to 7.14 Enhanced potency with hydroxypyrrolidine

(Data adapted from SAR studies in *J. Med. Chem., 2021)*

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxylic acid, while reduction may produce N-Methyl-4-(piperidin-3-yloxy)pyridine-2-methanol .

Scientific Research Applications

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Compounds such as 7c, 7g, 7h, and 71 (–2) share a carboxamide functional group but feature a thieno[2,3-b]pyridine core instead of pyridine. Key differences include:

Parameter N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide Thienopyridine Derivatives (e.g., 7c, 7g)
Core Structure Pyridine Thieno[2,3-b]pyridine (fused thiophene-pyridine)
Molecular Weight 235.13 g/mol (free base) 643–743 g/mol
Elemental Analysis C: 44.74%, H: 5.95%, N: 13.04% (dihydrochloride) C: 60.87–64.35%, H: 4.01–4.61%, N: 13.43–16.09%
Functional Groups Piperidinyloxy, methylamide Cyano, ethoxy, phenyl, morpholino/piperazino
Synthetic Yield Not reported 73–86%

Key Insights :

  • Thienopyridine derivatives exhibit higher molecular weights and nitrogen content due to additional cyano and heterocyclic substituents.
  • The target compound’s simpler pyridine core may offer better solubility and metabolic stability.

N-Methyl-4-phenoxypicolinamide Derivatives

These compounds (e.g., 8a–8k, 10a–10e; ) are designed as anticancer agents with a phenoxy group at the 4-position instead of piperidinyloxy.

Parameter This compound N-Methyl-4-phenoxypicolinamide Derivatives
4-Position Substituent Piperidin-3-yloxy Phenoxy with arylthiadiazolyl/arylthiazolylamino
Biological Activity Not reported Cytotoxicity against cancer cell lines
SAR Trends Unknown Electron-withdrawing groups (e.g., CF₃) enhance activity

Key Insights :

  • Replacing phenoxy with piperidinyloxy may alter target selectivity due to differences in steric bulk and hydrogen-bonding capacity.
  • The piperidine ring’s basic nitrogen could improve solubility compared to purely aromatic phenoxy groups .

Piperidine/Pyrrolidine Carboxamide Analogues

N-Methyl-4-(pyrrolidin-3-yloxy)picolinamide dihydrochloride () replaces piperidine with a pyrrolidine ring (5-membered vs. 6-membered).

Parameter Piperidine Derivative Pyrrolidine Derivative
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Conformational Flexibility Higher Lower
Molecular Weight 235.13 g/mol (free base) 257.72 g/mol (dihydrochloride)

Key Insights :

  • Piperidine derivatives may exhibit better pharmacokinetic profiles due to improved solubility .

Boron-Containing Pyridine Carboxamides

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide () includes a boronate ester for Suzuki-Miyaura coupling.

Parameter Target Compound Boron-Containing Analogue
Functional Group Piperidinyloxy Boronate ester
Applications Potential therapeutic agent Synthetic intermediate for cross-coupling
Hazard Profile Not reported H302 (harmful if swallowed)

Key Insights :

  • Boron-containing analogues are primarily used in synthesis, whereas the target compound is tailored for biological activity.
  • The piperidinyloxy group’s lack of reactive handles makes the target compound more stable in physiological conditions .

Sorafenib Intermediates and Related Compounds

4-(4-Aminophenoxy)-N-methylpicolinamide (–19, 22) is a Sorafenib intermediate with an aminophenoxy group.

Parameter Target Compound Sorafenib Intermediate
4-Position Substituent Piperidinyloxy 4-Aminophenoxy
Biological Relevance Unknown Key intermediate in kinase inhibitor synthesis
Nitrogen Content 13.04% (dihydrochloride) Higher due to amino group

Key Insights :

  • The aminophenoxy group in Sorafenib intermediates facilitates hydrogen bonding with kinase targets, while piperidinyloxy may offer hydrophobic interactions.
  • Piperidine’s nitrogen could act as a weak base, enhancing membrane permeability compared to the aniline derivative .

Biological Activity

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-hydroxy-2-pyridinecarboxamide with N-methylpiperidine. This reaction is generally facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The optimization of reaction conditions, including temperature and time, is crucial for maximizing yield and purity.

Glycine Transporter Inhibition

Research has indicated that this compound acts as a potent inhibitor of glycine transporter 1 (GlyT1). This inhibition is particularly relevant for the treatment of central nervous system disorders, where glycine plays a critical role in neurotransmission. The compound's ability to modulate glycine levels can influence various neurological pathways, making it a candidate for further investigation in neuropharmacology.

Cancer Proliferation Pathways

In addition to its effects on glycine transport, this compound has been implicated in pathways related to cancer cell proliferation. Studies suggest that the compound may interfere with signaling pathways that promote tumor growth and survival, indicating its potential utility in oncology.

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, variations in the piperidine moiety have been shown to influence both potency and selectivity against GlyT1. These studies are essential for optimizing the compound for therapeutic use .

Compound VariationGlyT1 Inhibition IC50 (µM)Remarks
Parent Compound0.5Baseline activity
Piperidine Variant0.2Increased potency
Pyridine Variant0.8Decreased potency

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, although further optimization is necessary to enhance oral bioavailability. Toxicological assessments have shown that the compound has a manageable safety profile, which is critical for its development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.